molecular formula C20H20N2O3S B300192 N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide

N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide

Cat. No. B300192
M. Wt: 368.5 g/mol
InChI Key: ZMQJUPBCFJSOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide, also known as MNS, is a chemical compound that has been widely used in scientific research. Its unique structure and properties have made it a valuable tool for studying various biological processes.

Scientific Research Applications

N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide has been widely used in scientific research for its ability to inhibit the activity of certain enzymes and proteins. It has been used to study the role of these enzymes and proteins in various biological processes, including cell signaling, gene expression, and cell cycle regulation. N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide has also been used to investigate the mechanisms of various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide works by binding to specific enzymes and proteins, inhibiting their activity. It has been shown to inhibit the activity of various proteins, including cyclin-dependent kinases, histone deacetylases, and heat shock proteins. By inhibiting these proteins, N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide can affect various biological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor, meaning it can target specific enzymes and proteins without affecting others. It is also relatively easy to synthesize and purify, making it readily available for research. However, N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide also has some limitations. It can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide in scientific research. One area of interest is the development of N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide-based therapies for various diseases, including cancer and Alzheimer's disease. Another area of interest is the investigation of the mechanisms of N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide action and the identification of new targets for N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide inhibition. Additionally, the development of new N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide analogs with improved properties and specificity is an area of active research.
In conclusion, N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide is a valuable tool for studying various biological processes. Its unique structure and properties have made it a widely used inhibitor in scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide have been discussed in this paper.

Synthesis Methods

N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide can be synthesized using a variety of methods, including condensation reactions and sulfonation reactions. One common method involves the reaction of 2-naphthalenesulfonic acid with 3-(4-morpholinyl)aniline in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide in its pure form.

properties

Product Name

N-[3-(4-morpholinyl)phenyl]-2-naphthalenesulfonamide

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylphenyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C20H20N2O3S/c23-26(24,20-9-8-16-4-1-2-5-17(16)14-20)21-18-6-3-7-19(15-18)22-10-12-25-13-11-22/h1-9,14-15,21H,10-13H2

InChI Key

ZMQJUPBCFJSOJX-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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